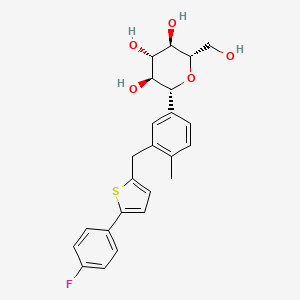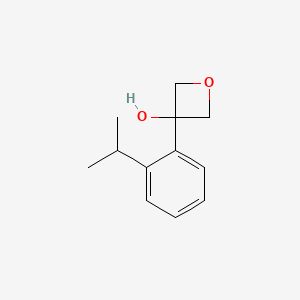
3-(2-Isopropylphenyl)oxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD34851816 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been the subject of extensive research, leading to its use in multiple fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD34851816 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of MFCD34851816 is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but on a much larger scale. The use of advanced technologies and equipment ensures that the compound is produced efficiently and consistently, meeting the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions: MFCD34851816 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD34851816 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of MFCD34851816 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
MFCD34851816 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in studies involving cellular processes and molecular interactions. In medicine, MFCD34851816 is investigated for its potential therapeutic effects and its role in drug development. In industry, the compound is used in the production of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of MFCD34851816 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
3-(2-propan-2-ylphenyl)oxetan-3-ol |
InChI |
InChI=1S/C12H16O2/c1-9(2)10-5-3-4-6-11(10)12(13)7-14-8-12/h3-6,9,13H,7-8H2,1-2H3 |
Clave InChI |
RZEQOSYADNLUFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C2(COC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


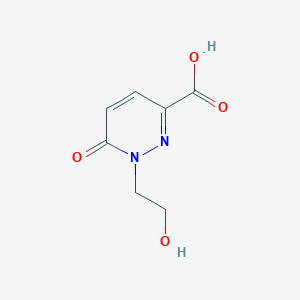
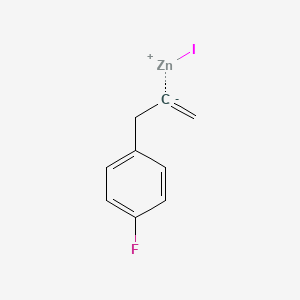
![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)
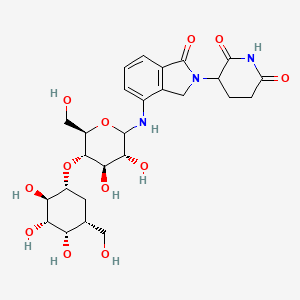
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)](/img/structure/B14891736.png)
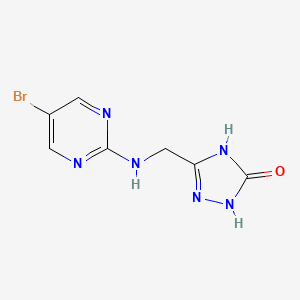
![[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine](/img/structure/B14891744.png)
![2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate](/img/structure/B14891752.png)
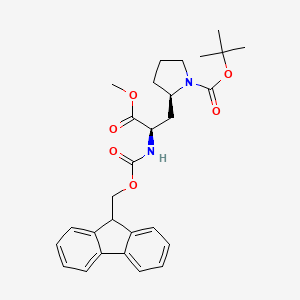
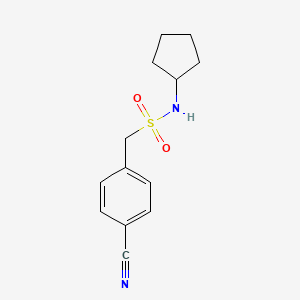

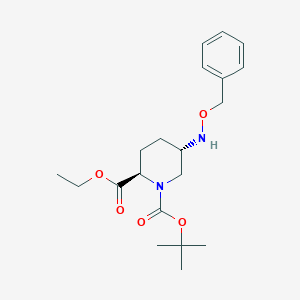
![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
